DL-ASPARTIC ACID (2,3,3-D3)
Description
Contextualizing Deuterated Amino Acids in Contemporary Biochemical and Metabolic Studies
Deuterated amino acids, a class of stable isotope-labeled amino acids (SILAAs), have become indispensable tools in modern biochemical and metabolic research. chempep.compharmiweb.com Unlike radioactive isotopes, stable isotopes like deuterium (B1214612) (²H), ¹³C, and ¹⁵N are non-radioactive, making them safer for a wide range of applications, including human trials. chempep.com These labeled compounds are chemically identical to their natural counterparts but are distinguishable by analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy due to their mass difference. chempep.comwikipedia.orgpnas.org
The use of SILAAs allows for precise tracking of molecules in complex biological systems. chempep.com In fields like proteomics and metabolomics, they enable accurate quantification of proteins and metabolites. chempep.comisotope.com Techniques such as Stable Isotope Labeling by/with Amino Acids in Cell Culture (SILAC) utilize heavy amino acids to create an internal standard, allowing for the comparison of protein abundance between different cell populations. wikipedia.orgcreative-proteomics.com This method has been widely applied to study cell signaling, post-translational modifications, and protein-protein interactions. creative-proteomics.com
Furthermore, deuterated amino acids serve as powerful tracers for metabolic flux analysis, which measures the rates of metabolic pathways. isotope.comchromservis.eu By introducing a labeled compound into a system, researchers can follow its transformation through various biochemical reactions, providing a dynamic map of metabolic activities rather than a static snapshot of metabolite concentrations. pnas.orgchromservis.eu This approach is crucial for understanding pathway regulation and the metabolic mechanisms underlying various physiological and pathological states. chromservis.euaip.org The development of methods like deuterium MR spectroscopy (DMRS) further expands the utility of deuterated tracers for in vivo metabolic imaging. osf.ioosf.io
Table 1: Applications of Stable Isotope-Labeled Amino Acids in Research
| Application Area | Description | Key Techniques |
|---|---|---|
| Proteomics | Quantitative analysis of protein abundance and turnover. chempep.comwikipedia.org | Mass Spectrometry (MS), SILAC chempep.comwikipedia.org |
| Metabolomics | Tracing metabolic pathways and quantifying metabolite levels. chempep.comisotope.com | MS, NMR Spectroscopy chempep.comisotope.com |
| Metabolic Flux Analysis | Measuring the dynamic rates of metabolic pathways. isotope.comchromservis.eu | Isotopic Tracers, MS, NMR isotope.comchromservis.eu |
| Mechanistic Studies | Elucidating the mechanisms of enzymatic reactions. pnas.orgnih.gov | Kinetic Isotope Effect Analysis pnas.org |
| Structural Biology | Improving signal resolution in NMR analysis of proteins. nih.gov | NMR Spectroscopy nih.gov |
Foundational Significance of Aspartic Acid in Central Metabolic Pathways
Aspartic acid, in its ionized form aspartate, is a non-essential amino acid that holds a central position in metabolism. wikipedia.orgpatsnap.com Its significance stems from its direct involvement in numerous critical biochemical pathways. The body can synthesize it from central metabolic intermediates, most commonly through the transamination of oxaloacetate, a key component of the citric acid cycle (TCA cycle). wikipedia.orgpatsnap.combasicmedicalkey.com
Aspartate's roles are multifaceted:
Protein Synthesis: As one of the 20 proteinogenic amino acids, it is a fundamental building block for proteins. wikipedia.orgpatsnap.com
Amino Acid Precursor: In microorganisms and plants, aspartate is the precursor for the synthesis of several essential amino acids, including lysine (B10760008), methionine, threonine, and isoleucine. wikipedia.orgpatsnap.comresearchgate.net In humans, it is a direct precursor for asparagine. smpdb.caencyclopedia.pub
Urea (B33335) Cycle: Aspartate donates a nitrogen atom in the urea cycle, a critical pathway for the detoxification of ammonia (B1221849). wikipedia.orgpatsnap.comsmpdb.ca It combines with citrulline to form argininosuccinate, facilitating the excretion of excess nitrogen. patsnap.com
Nucleotide Synthesis: Aspartate provides one of the nitrogen atoms for the synthesis of purine (B94841) bases and is a key component in the de novo synthesis of pyrimidines. chempep.comwikipedia.orgpatsnap.com This role is indispensable for cell division, growth, and the transmission of genetic information. patsnap.com
Energy Metabolism: Aspartate participates in the malate-aspartate shuttle, a crucial mechanism for transporting reducing equivalents (in the form of NADH) from the cytosol into the mitochondria for ATP production via oxidative phosphorylation. wikipedia.orgsmpdb.caencyclopedia.pub It is also readily interconverted with oxaloacetate, an intermediate of the TCA cycle, linking amino acid and carbohydrate metabolism. patsnap.combasicmedicalkey.com
Neurotransmission: L-aspartate acts as an excitatory neurotransmitter in the central nervous system, stimulating NMDA receptors. wikipedia.orgpatsnap.comsmpdb.ca
Table 2: Key Metabolic Roles of Aspartic Acid
| Pathway/Process | Role of Aspartic Acid | Significance |
|---|---|---|
| Protein Synthesis | Building block for proteins. wikipedia.orgpatsnap.com | Essential for cellular structure and function. |
| Urea Cycle | Donates a nitrogen atom to form argininosuccinate. wikipedia.orgpatsnap.com | Detoxification of ammonia. patsnap.com |
| Nucleotide Biosynthesis | Precursor for purine and pyrimidine (B1678525) rings. wikipedia.orgpatsnap.com | Required for DNA/RNA synthesis and cell proliferation. patsnap.comencyclopedia.pub |
| Malate-Aspartate Shuttle | Carries reducing equivalents into mitochondria. wikipedia.orgsmpdb.ca | Supports aerobic respiration and ATP production. encyclopedia.pub |
| Amino Acid Metabolism | Precursor for asparagine, lysine, methionine, etc. wikipedia.orgpatsnap.comencyclopedia.pub | Synthesis of other essential and non-essential amino acids. |
| Citric Acid (TCA) Cycle | Interconversion with oxaloacetate. wikipedia.orgpatsnap.com | Links amino acid metabolism with central energy pathways. |
| Neurotransmission | Excitatory neurotransmitter. wikipedia.orgsmpdb.ca | Modulates synaptic activity in the brain. |
Rationale for Deuterium Labeling at the 2,3,3 Positions of Aspartic Acid: Applications in Mechanistic and Flux Analysis
The specific labeling of aspartic acid with three deuterium atoms at the C2 and C3 positions (DL-ASPARTIC ACID (2,3,3-D3)) provides a powerful tool for detailed metabolic and mechanistic studies. isotope.comsigmaaldrich.com The rationale for this particular labeling pattern is rooted in the chemical transformations that aspartic acid undergoes in central metabolism.
The C-D bond is stronger than the C-H bond, which can lead to a kinetic isotope effect (KIE). pnas.org This effect, where reactions involving the breaking of a C-D bond are slower than those breaking a C-H bond, can be used to probe the mechanisms of enzyme-catalyzed reactions. pnas.org By tracking the retention or loss of deuterium at specific positions, researchers can deduce the stereochemistry and sequence of bond-breaking and bond-forming steps in a metabolic pathway.
In metabolic flux analysis, the three deuterium atoms on the carbon backbone of aspartate serve as a stable isotopic tracer. chromservis.eu When DL-Aspartic Acid (2,3,3-D3) is introduced into a biological system, its metabolic fate can be followed using mass spectrometry. pnas.org The key reactions involving the C2 and C3 positions of aspartate are transamination and the reactions of the TCA cycle.
Transamination: Aspartate is synthesized from or converted to oxaloacetate via transamination, a reaction that involves the C2 (α-carbon) position. wikipedia.orgnih.gov Labeling at this position allows for the tracking of the flow of nitrogen and carbon between amino acid pools and the TCA cycle.
TCA Cycle Interconversion: The conversion of aspartate to oxaloacetate and subsequently to other TCA cycle intermediates like fumarate (B1241708) and malate (B86768) involves the C2 and C3 carbons. basicmedicalkey.com For instance, the conversion to fumarate in the urea cycle involves the removal of the amino group from C2 and hydrogen from C3. patsnap.com By analyzing the deuterium content of downstream metabolites, researchers can quantify the flux through these interconnected pathways. chromservis.eu
The use of DL-Aspartic Acid (2,3,3-D3) enables the differentiation of metabolite pools and provides a dynamic view of metabolism that cannot be achieved by simply measuring metabolite concentrations. chromservis.eu It allows for the precise investigation of how carbon and nitrogen from aspartate are distributed throughout the central metabolic network, offering insights into cellular responses to various physiological or pathological conditions. aip.orgdoi.org This specific deuterated isotopologue is therefore a valuable probe for dissecting the intricate web of reactions centered around aspartate. isotope.comisotope.com
Properties
Molecular Weight |
136.12 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation Strategies for Dl Aspartic Acid 2,3,3 D3
Chemical Synthesis Approaches for Stereospecific Deuterium (B1214612) Incorporation at 2,3,3 Positions
The chemical synthesis of DL-Aspartic Acid (2,3,3-D3) involves methods that facilitate the specific incorporation of deuterium at the C2 (α) and C3 (β) positions. A notable multi-step chemical synthesis has been reported to produce DL-Aspartic-2,3,3-d3 acid with a high degree of deuteration. nih.govrsc.org One established method involves a five-step synthesis that achieves a 96.7% deuterium incorporation, starting from relatively accessible materials. nih.gov
Another effective chemical method is non-enzymatic transamination. This approach has been successfully used to carbon-deuterate a range of amino acids. researchgate.net In the case of aspartic acid, this method leads to the formation of α,β,β-trideutero-DL-aspartic acid. researchgate.net The reaction mechanism suggests that a structural feature unique to the aspartic acid molecule facilitates an additional chemical step, enabling deuterium exchange at the β-position as well as the α-position. researchgate.net
Furthermore, the use of a deuterated base, such as potassium deuteroxide, in a deuterated solvent can be employed for the selective deuteration of aspartic acid. researchgate.net Base-catalyzed exchange methods, while sometimes resulting in lower yields, are a viable route for deuteration. researchgate.net The synthesis can also be approached through the alkylation of chiral dihydropyrazines, which provides an efficient pathway to various α-deuteriated α-amino acids. chemrxiv.org
| Method | Key Reagents/Steps | Deuterium Incorporation (%) | Yield (%) | Reference |
| Multi-step Chemical Synthesis | Five-step sequence | 96.7 | 59 (over-all) | nih.gov |
| Non-enzymatic Transamination | Salicylaldehyde, CuSO₄, D₂O | High | ~70 | researchgate.net |
| Base-catalyzed Exchange | Potassium deuteroxide | - | - | researchgate.net |
| Dihydropyrazine Alkylation | Chiral 3-isopropyl-2,5-dimethoxy-3,6-dihydropyrazine | >95 | Excellent | chemrxiv.org |
Enzymatic and Biocatalytic Synthesis Routes for Deuterated Amino Acids
Enzymatic and biocatalytic methods offer high selectivity and mild reaction conditions for the synthesis of deuterated amino acids, often using inexpensive deuterium oxide (D₂O) as the deuterium source. nih.govacs.org Pyridoxal 5'-phosphate (PLP)-dependent enzymes are particularly noteworthy as they can reversibly deprotonate amino acids, facilitating hydrogen-deuterium exchange. nih.govacs.orgoup.com
One such PLP-dependent enzyme, aspartase , has been used to prepare samples of aspartic acid that are stereospecifically labeled with deuterium at the C-3 position. chemrxiv.org Another biocatalytic strategy involves a dual-enzyme system comprising an aminotransferase (DsaD) and a partner protein (DsaE). This system can catalyze both Cα and Cβ hydrogen-deuterium exchange in amino acids. rsc.org By controlling the reaction conditions, specifically the presence of DsaE, it is possible to achieve deuteration at both the α- and β-positions. rsc.org
Other PLP-dependent enzymes, such as the α-oxo-amine synthase SxtA AONS and the Mannich cyclase LolT, have demonstrated broad substrate scope and high stereoselectivity in the α-deuteration of various amino acids. nih.govacs.org These enzymatic approaches provide precise stereoselectivity and eliminate the need for protecting groups, which are often required in traditional chemical syntheses. nih.gov
| Enzyme/System | Enzyme Class | Position(s) Deuterated | Key Features | Reference |
| Aspartase | Lyase | C-3 (β-position) | Stereospecific labeling | chemrxiv.org |
| DsaD/DsaE System | Aminotransferase | Cα and Cβ | Controllable site-selectivity | rsc.org |
| SxtA AONS | α-oxo-amine synthase (PLP-dependent) | Cα | Site- and stereoselective | nih.gov |
| LolT | Mannich Cyclase (PLP-dependent) | Cα | Broad substrate scope, strict stereoselectivity | acs.org |
Advanced Methods for Isotopic Enrichment and Stereochemical Integrity Assessment in Deuterated Aspartic Acid
Ensuring the isotopic enrichment and stereochemical integrity of DL-ASPARTIC ACID (2,3,3-D3) requires sophisticated analytical techniques. A combined strategy using High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful approach. rsc.org
Isotopic Enrichment Analysis: HR-MS is used to determine the level of deuterium incorporation. By recording a full scan mass spectrum, the isotopic ions can be extracted and integrated. This allows for the calculation of the isotopic enrichment, providing a precise percentage of the deuterated compound versus its unlabeled and partially labeled counterparts. rsc.org Software tools like DeuteRater can also be used to calculate the theoretical deuterium-dependent changes in the isotopic distribution for peptides, aiding in the analysis of data from mass spectrometry. oup.com
Stereochemical Integrity Assessment: The stereochemical purity of the deuterated amino acid is a critical parameter. Racemization can occur during synthesis or even during analytical sample preparation, such as acid hydrolysis. nih.gov To address this, advanced methods are employed:
LC-MS with Chiral Derivatization: A common method involves hydrolysis of the sample in a deuterated acid (e.g., DCl). This step labels the α-carbon of any amino acid that racemizes during hydrolysis. The resulting amino acids are then derivatized with a chiral reagent, such as 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA or Marfey's reagent), to form diastereomers. These diastereomers can be separated by reversed-phase HPLC and analyzed by mass spectrometry. The mass difference allows for the distinction between the original D- and L-isomers and those that racemized during the analytical process. nih.gov
Advanced Mass Spectrometry Techniques: Techniques like Charge Transfer Dissociation (CTD) mass spectrometry can differentiate between the four isomers of aspartic acid (L-Asp, D-Asp, L-isoAsp, D-isoAsp) by producing diagnostic fragment ions. rsc.org Cyclic Ion Mobility Mass Spectrometry (cIMS) is another powerful tool that separates ions based on their shape (mobility). It can distinguish between isomeric peptides containing Asp and isoAsp, and in conjunction with fragmentation techniques, can pinpoint the exact location of an isomerized residue. acs.org
NMR Spectroscopy: NMR is crucial for confirming the structural integrity and the specific positions of the deuterium labels. rsc.org 2H NMR spectroscopy can directly probe the location and stereochemical configuration of the incorporated deuterium. nih.gov
| Analytical Method | Purpose | Principle | Reference |
| High-Resolution Mass Spectrometry (HR-MS) | Isotopic Enrichment | Integration of isotopic ion peaks to calculate % deuteration. | rsc.org |
| LC-MS with Chiral Derivatization (e.g., Marfey's Reagent) | Stereochemical Purity | Formation and separation of diastereomers to quantify D/L ratio, correcting for analytical racemization. | nih.gov |
| Charge Transfer Dissociation (CTD-MS) | Isomer Differentiation | Generates diagnostic fragment ions to distinguish between Asp isomers (L/D, Asp/isoAsp). | rsc.org |
| Cyclic Ion Mobility Mass Spectrometry (cIMS) | Isomer Separation & Identification | Separates isomeric ions based on their shape/conformation, allowing for identification and localization. | acs.org |
| 2H NMR Spectroscopy | Positional Integrity | Directly detects deuterium atoms, confirming their location and stereochemistry within the molecule. | nih.gov |
Advanced Analytical Techniques for Characterization and Quantification of Dl Aspartic Acid 2,3,3 D3 and Its Metabolites
Mass Spectrometry (MS) Methodologies for Isotopic Abundance and Flux Determination
Mass spectrometry is a cornerstone for the analysis of stable isotope-labeled compounds, offering unparalleled sensitivity and accuracy in determining isotopic abundance and tracking metabolic flux. ckisotopes.comotsuka.co.jp The use of stable isotopes, such as in DL-ASPARTIC ACID (2,3,3-D3), in conjunction with MS, allows for the quantification of metabolites and the elucidation of metabolic pathway dynamics. eurisotop.com DL-ASPARTIC ACID (2,3,3-D3) is frequently utilized as an internal standard in quantitative MS-based metabolomics to correct for analytical variability and matrix effects, ensuring data accuracy and reproducibility across different instruments and experimental runs. google.comresearchgate.net The mass shift of at least 3 Daltons provided by the deuterium (B1214612) labels is ideal for preventing isotopic overlap and facilitating clear detection in mass spectrometric analysis. otsuka.co.jp
Gas Chromatography-Mass Spectrometry (GC-MS) for Amino Acid Isotope Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. Since amino acids like aspartic acid are polar, non-volatile, and thermally labile, they require chemical derivatization prior to GC-MS analysis. nih.gov This process converts them into volatile and stable derivatives suitable for the gas chromatograph. mdpi.comresearchgate.net
A common and effective method is a two-step derivatization process. nih.govmdpi.comresearchgate.net First, the carboxylic acid group is esterified, for example, by heating with 2 M HCl in methanol (B129727) (CH3OH). nih.gov For creating an internal standard, a deuterated alcohol like tetradeutero-methanol (CD3OD) can be used, which generates a deuterium-labeled methyl ester (d3Me-AA). nih.gov The second step involves the acylation of amine, hydroxyl, and other functional groups using reagents like pentafluoropropionic anhydride (B1165640) (PFPA). nih.govmdpi.com This two-step derivatization not only prepares the amino acid for GC-MS analysis but also allows for the in situ preparation of deuterated internal standards. nih.gov The resulting methyl ester-pentafluoropropionyl (Me-PFP) derivatives are stable for extended periods in organic solvents like toluene, facilitating high-throughput analysis. mdpi.comresearchgate.net
Another approach involves silylation, using reagents such as N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA). nih.gov To create an internal standard for quantitative analysis, a deuterated version of the derivatizing agent, d9-MSTFA, can be used. nih.gov This method allows for the normalization of metabolite responses by their deuterated counterparts, significantly improving precision. nih.gov
| Derivatization Agent | Target Functional Group | Purpose | Reference |
|---|---|---|---|
| Methyl Chloroformate (MCF) | Amino and Carboxylic groups | Creates stable and volatile derivatives for GC separation. d3-MCF can be used for isotopic labeling. | springernature.com |
| Pentafluoropropionic Anhydride (PFPA) | Amino, Imine, Hydroxyl, Thiol groups | Acylates functional groups following esterification, increasing volatility and thermal stability. | nih.govmdpi.com |
| N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) | Multiple functional groups | Silylation for GC-MS analysis. d9-MSTFA is used to synthesize deuterated internal standards. | nih.gov |
| 2 M HCl in Methanol (CH3OH) / Deuterated Methanol (CD3OD) | Carboxylic acid group | Esterification to form methyl esters. CD3OD is used to create deuterium-labeled standards. | nih.govresearchgate.net |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Resolution Metabolite Profiling
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become an indispensable tool for high-resolution metabolite profiling in complex biological samples. otsuka.co.jpgoogle.com Unlike GC-MS, LC-MS often does not require derivatization, allowing for a more direct analysis of polar metabolites like amino acids. nih.gov The technique couples the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. mdpi.com
For the analysis of DL-ASPARTIC ACID (2,3,3-D3), LC-MS/MS provides the ability to distinguish between the labeled standard and its unlabeled endogenous counterpart with high precision. This is crucial for accurately quantifying metabolic turnover and flux. High-resolution mass spectrometers can achieve detection limits in the sub-micromolar range for most amino acids, enabling the analysis of low-abundance metabolites. nih.gov In a typical application, a sample containing the analyte of interest is spiked with a known concentration of the stable isotope-labeled standard, such as DL-ASPARTIC ACID (2,3,3-D3). google.com The sample is then subjected to LC separation, and the analyte and the standard are detected by the mass spectrometer. By comparing the signal intensity of the analyte to that of the internal standard, precise quantification can be achieved, compensating for variations during sample preparation and analysis. google.com This approach is particularly powerful for distinguishing between L- and D-amino acids in complex matrices. mdpi.com
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) Applications
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful method for studying protein conformation, dynamics, and interactions. nih.gov While its primary application is in structural biology, the principles of hydrogen-deuterium exchange are also relevant to the analysis of amino acids. An important application in the context of aspartic acid analysis is the ability to distinguish between true D-aspartate residues and those formed by racemization during sample processing, such as acid hydrolysis. mdpi.com
When proteins are hydrolyzed in deuterated acid (e.g., DCl in D2O), the alpha-carbon hydrogen of an amino acid that undergoes racemization will be exchanged for a deuterium atom. mdpi.com This results in a mass increase of +1 Da for the racemized amino acid. mdpi.com Consequently, any D-aspartic acid that was originally present in the protein will retain its original mass, while any L-aspartic acid that racemized to D-aspartic acid during hydrolysis will be deuterated at the alpha-carbon. This allows for the unbiased determination of the native L- and D-amino acid content. mdpi.com A similar principle is used for the specific labeling and detection of isoaspartic acid (isoAsp), a common protein modification, where deuterium incorporation at specific sites is confirmed by MS/MS analysis. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Metabolic Pathway Mapping
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about molecular structure, dynamics, and metabolic pathways. ckisotopes.comeurisotop.com In conjunction with stable isotope tracers like DL-ASPARTIC ACID (2,3,3-D3), NMR enables the mapping of metabolic fluxes and the elucidation of biochemical transformations in vivo and in vitro. otsuka.co.jpnih.gov Recent advances in NMR technology have significantly improved its sensitivity and resolution, making it a vital tool in metabolomics. otsuka.co.jp
| Technique | Primary Application for DL-ASPARTIC ACID (2,3,3-D3) | Key Advantages | Reference |
|---|---|---|---|
| GC-MS | Quantification of total aspartic acid after derivatization. | High chromatographic resolution, robust and established methods. | nih.govmdpi.com |
| LC-MS/MS | High-resolution profiling and quantification of aspartic acid and its metabolites in complex mixtures. | High sensitivity and specificity, often requires no derivatization, suitable for complex biological matrices. | nih.govmdpi.com |
| HDX-MS | Distinguishing native D-aspartate from racemized forms during sample preparation. | Provides information on origin and structural context of amino acid isomers. | mdpi.comacs.org |
1H, 2H, and 13C NMR for Positional Isotopic Analysis
Different NMR-active nuclei provide complementary information for positional isotopic analysis.
1H NMR: While ubiquitous, the narrow chemical shift range of 1H NMR (around 10 ppm for metabolites) often leads to significant signal overlap in complex mixtures, making individual metabolite identification challenging. cambridge.orgacs.org
13C NMR: This technique offers a much wider chemical shift range (>200 ppm), which allows for the resolution of signals from structurally similar molecules like glutamate, glutamine, and aspartate that would otherwise overlap in a 1H spectrum. cambridge.org By using 13C-labeled substrates, researchers can trace the flow of carbon atoms through metabolic pathways, such as the TCA cycle, by analyzing the specific labeling patterns in key metabolites like glutamate. cambridge.org
2H NMR: Deuterium NMR is central to the emerging field of Deuterium Metabolic Imaging (DMI). nih.govresearchgate.net Given the very low natural abundance of deuterium (0.01%), administering a deuterium-enriched substrate like D-glucose or a deuterated amino acid allows for the detection of its metabolic products with minimal background signal. nih.gov The short relaxation time of deuterium permits rapid data acquisition, enabling dynamic monitoring of metabolic processes. nih.gov The use of deuterated amino acids has been shown to be effective for tracking protein metabolism, as the deuterium label is retained after hydrolysis. researchgate.net
Solid-State NMR (SSNMR) and Multi-Dimensional NMR for Complex Systems
For studying complex biological systems, such as proteins embedded in membranes or intact tissues, more advanced NMR techniques are required.
Solid-State NMR (SSNMR): SSNMR is essential for obtaining high-resolution structural and dynamic information from non-soluble, non-crystalline samples like large protein assemblies. nih.gov Using deuterated amino acids in protein expression for SSNMR analysis can significantly improve spectral resolution. nih.govbiorxiv.org Perdeuteration, combined with techniques like fast magic-angle spinning (MAS), helps to suppress strong proton-proton dipolar couplings, leading to sharper resonance lines and enabling the study of larger and more complex proteins than is possible with solution NMR. nih.govchemrxiv.org
Multi-Dimensional NMR: Two-dimensional (2D) and higher-dimensional NMR experiments are critical for resolving spectral complexity and establishing connectivity between atoms. For instance, a 2D [13C-1H] correlation spectrum can directly identify active metabolic pathways from a complex mixture, such as a cell lysate, without requiring prior separation or identification of individual metabolites. nih.gov This approach significantly accelerates the analysis of NMR-based metabolomics data by mapping chemical shifts directly to metabolic pathways. nih.gov
| NMR Technique | Application for Deuterated Compounds | Key Findings/Advantages | Reference |
|---|---|---|---|
| 1H, 13C NMR | Positional isotopic analysis and metabolic pathway mapping. | 13C NMR provides superior signal resolution for similar metabolites compared to 1H NMR due to a wider chemical shift range. | cambridge.org |
| 2H NMR (DMI) | In vivo metabolic imaging and flux analysis. | Low natural abundance of 2H allows for high-contrast imaging of metabolic products from deuterated substrates with minimal background. | nih.govresearchgate.net |
| Solid-State NMR (SSNMR) | Structural analysis of large, non-soluble deuterated biomolecules (e.g., proteins). | Deuteration enhances spectral resolution for complex systems by reducing proton-related spectral crowding. | nih.govnih.gov |
| Multi-Dimensional NMR (e.g., 2D [13C-1H]) | Direct identification of metabolic pathways from complex mixtures. | Reduces the need for prior metabolite identification and separation, accelerating metabolomics data analysis. | nih.gov |
Chromatographic Separation Techniques for Deuterated Aspartic Acid and Related Metabolites (e.g., HPLC, Ion Exchange Chromatography)
The accurate quantification and characterization of DL-Aspartic Acid (2,3,3-D3) and its metabolites necessitate sophisticated analytical techniques capable of separating these deuterated compounds from their endogenous, non-labeled counterparts and other matrix components. High-Performance Liquid Chromatography (HPLC) and Ion Exchange Chromatography (IEC) are two prominent methods employed for this purpose, often coupled with mass spectrometry (MS) for sensitive detection.
High-Performance Liquid Chromatography (HPLC) is a versatile technique widely used for the separation of amino acids, including their deuterated forms. researchgate.netresearchgate.net The separation is typically achieved on a stationary phase, such as a C18 reversed-phase column, with a mobile phase consisting of a mixture of aqueous and organic solvents. researchgate.netmz-at.de To enhance retention and separation of polar compounds like amino acids, Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed. d-nb.inforsc.org HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, which is beneficial for retaining and separating highly polar analytes. d-nb.inforsc.org
For the analysis of DL-Aspartic Acid (2,3,3-D3), which is often used as an internal standard for the quantification of aspartic acid, various HPLC methods have been developed. caymanchem.comglpbio.com These methods often involve derivatization of the amino acids to improve their chromatographic behavior and detection sensitivity. deepdyve.comnih.gov For instance, derivatization with reagents like 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or o-phthaldialdehyde (OPA) in the presence of a chiral thiol allows for the separation of D- and L-enantiomers. researchgate.netdeepdyve.com
A key consideration in the analysis of deuterated compounds is the potential for isotopic effects on retention times. However, for DL-Aspartic Acid (2,3,3-D3), the small mass difference generally results in co-elution with the non-deuterated form under typical reversed-phase or HILIC conditions. This co-elution is advantageous when using the deuterated compound as an internal standard for quantification by mass spectrometry, as it ensures that both the analyte and the standard experience the same matrix effects. nih.gov
The following table summarizes typical HPLC conditions used for the analysis of aspartic acid and its deuterated analogs:
| Parameter | Condition | Reference |
| Column | ACQUITY UPLC HSS T3, 1.8 µm, 150 x 2.1 mm | mz-at.de |
| Phenomenex Kinetex XB-C18, 2.6 µm, 75 mm × 4.6 mm | researchgate.net | |
| CHIROBIOTIC TAG, 170.0 × 0.25 mm i.d. | nih.gov | |
| Mobile Phase A | Water + 0.1% Formic Acid | mz-at.de |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | mz-at.de |
| Flow Rate | 0.6 mL/min | mz-at.de |
| Detection | Tandem Mass Spectrometry (MS/MS) | mz-at.denih.gov |
Ion Exchange Chromatography (IEC) is another powerful technique for the separation of amino acids based on their charge properties. chromsystems.com While traditionally considered a gold standard for amino acid analysis, it can have longer analysis times compared to modern HPLC methods. chromsystems.com In IEC, a stationary phase with charged functional groups is used to retain and separate analytes based on their net charge at a given pH. For acidic amino acids like aspartic acid, anion exchange chromatography is typically employed. nih.gov
In the context of analyzing deuterated aspartic acid, IEC can be used to separate it from other amino acids and metabolites in a complex biological sample. However, similar to HPLC, the deuterated and non-deuterated forms of aspartic acid are likely to have very similar retention characteristics. The primary application of IEC in this context would be for sample cleanup and fractionation prior to analysis by another technique like mass spectrometry. nih.govgoogle.com
Recent advancements have seen the development of mixed-mode chromatography, which combines reversed-phase and ion-exchange properties in a single column, offering enhanced separation capabilities for complex mixtures of metabolites, including amino acids. google.com
The table below outlines a general approach for the use of Ion Exchange Chromatography in the analysis of acidic metabolites:
| Parameter | Condition | Reference |
| Column Type | Weak Anion-Exchange (WAX) or Mixed-Mode Anion-Exchange (MAX) | nih.gov |
| Principle | Separation based on the net negative charge of acidic amino acids. | chromsystems.com |
| Application | Sample purification and fractionation of acidic metabolites. | nih.govgoogle.com |
| Detection | Often coupled with Mass Spectrometry for quantification. | google.com |
Applications in Metabolic Flux Analysis and Pathway Elucidation Non Human Biological Systems
Tracing Carbon and Nitrogen Fluxes in Cellular Cultures and Isolated Organelles
The use of stable isotopes, such as the deuterium (B1214612) in DL-ASPARTIC ACID (2,3,3-D3), is fundamental to tracing the flow of atoms through metabolic networks. creative-proteomics.com When cells are cultured in a medium containing this labeled aspartic acid, the molecule is taken up and participates in various metabolic reactions. The deuterium label acts as a reporter, allowing researchers to follow the fate of the aspartate carbon skeleton and its amino group.
In cellular cultures, this technique enables the study of how different cell types utilize aspartate and how metabolic pathways are regulated in response to various stimuli or genetic modifications. creative-proteomics.com For instance, by analyzing the isotopic enrichment in metabolites of the tricarboxylic acid (TCA) cycle or nucleotide biosynthesis pathways, researchers can determine the relative contribution of aspartate to these processes. This approach is not limited to whole cells; it can also be applied to isolated organelles, such as mitochondria, to dissect the specific roles of these compartments in aspartate metabolism. This provides a more detailed understanding of metabolic compartmentalization and the shuttling of metabolites between different cellular locations. mdpi.com
Elucidating Aspartate's Role in Specific Metabolic Pathways
Aspartic acid is a central metabolite, involved in a multitude of essential biochemical pathways. wikipedia.orghealthmatters.io The use of DL-ASPARTIC ACID (2,3,3-D3) allows for a detailed investigation of its contribution to these pathways.
Aspartate is readily interconverted with the TCA cycle intermediate oxaloacetate through the action of aspartate aminotransferase (AST). mdpi.comhealthmatters.io This reversible reaction is a key link between amino acid metabolism and central carbon metabolism. By supplying DL-ASPARTIC ACID (2,3,3-D3) and measuring the deuterium enrichment in TCA cycle intermediates like malate (B86768), fumarate (B1241708), and citrate, researchers can quantify the flux through this transamination reaction. This provides insights into how aspartate contributes to the replenishment of the TCA cycle pool, a process known as anaplerosis. nih.gov
| Enzyme | Reaction | Metabolic Significance |
| Aspartate Aminotransferase (AST) | Aspartate + α-ketoglutarate ↔ Oxaloacetate + Glutamate | Links amino acid metabolism with the TCA cycle, facilitating energy production and biosynthesis. mdpi.com |
This table illustrates the key enzyme and reaction involved in connecting aspartate metabolism to the TCA cycle.
Aspartate is a crucial precursor for the synthesis of nucleotides, the building blocks of DNA and RNA. mdpi.com In pyrimidine (B1678525) biosynthesis, the entire aspartate molecule is incorporated into the pyrimidine ring. gpatindia.com For purine (B94841) synthesis, one of the nitrogen atoms of the purine ring is derived from the amino group of aspartate. mdpi.com By tracing the incorporation of deuterium from DL-ASPARTIC ACID (2,3,3-D3) into pyrimidine and purine nucleotides, scientists can quantify the rate of de novo nucleotide synthesis. nih.gov This is particularly important in understanding the metabolism of rapidly proliferating cells, such as cancer cells, which have a high demand for nucleotides. nih.govnih.gov
| Pathway | Role of Aspartate |
| Pyrimidine Biosynthesis | Provides N1, C4, C5, and C6 atoms of the pyrimidine ring. gpatindia.com |
| Purine Biosynthesis | Donates the N1 nitrogen atom to the purine ring. mdpi.com |
This table summarizes the contribution of aspartate to the de novo synthesis of pyrimidine and purine nucleotides.
In the liver, aspartate plays a significant role in both gluconeogenesis (the synthesis of glucose from non-carbohydrate precursors) and the urea (B33335) cycle (the process of converting toxic ammonia (B1221849) into urea for excretion). mdpi.com Aspartate, via its conversion to oxaloacetate, can be a substrate for gluconeogenesis. mdpi.com In the urea cycle, aspartate provides one of the two nitrogen atoms in urea. mdpi.comnih.gov The use of DL-ASPARTIC ACID (2,3,3-D3) can help to trace the flow of aspartate-derived carbons and nitrogen through these interconnected pathways, providing a quantitative understanding of their regulation and interplay. mdpi.com
Quantitative Metabolic Flux Analysis (MFA) Methodologies Utilizing Deuterated Aspartic Acid Data
The data obtained from tracing experiments with DL-ASPARTIC ACID (2,3,3-D3) are analyzed using computational models to calculate metabolic fluxes. nih.gov These MFA methodologies involve creating a model of the relevant metabolic network and then using the isotopic labeling data to solve for the unknown flux values. nih.gov The distribution of deuterium in various metabolites provides a set of constraints that the model uses to determine the rates of the reactions in the network. This quantitative approach allows for a precise understanding of how metabolic pathways are operating and how they are affected by different conditions. nih.goveurisotop.com
Deciphering Anaplerotic and Cataplerotic Fluxes in Aspartate Metabolism
Anaplerosis refers to the replenishment of intermediates in a metabolic cycle, while cataplerosis is the removal of these intermediates for biosynthetic purposes. nih.govnih.gov Aspartate metabolism is intricately involved in both processes for the TCA cycle. The transamination of aspartate to oxaloacetate is a major anaplerotic reaction. nih.gov Conversely, the withdrawal of oxaloacetate or other TCA cycle intermediates for the synthesis of amino acids (including aspartate) or other molecules is a cataplerotic process. nih.gov By using DL-ASPARTIC ACID (2,3,3-D3) as a tracer, researchers can distinguish and quantify these opposing fluxes, providing a detailed picture of how the TCA cycle is maintained and regulated to meet the cell's metabolic demands. nih.govnih.gov
Elucidation of Enzymatic Reaction Mechanisms and Kinetic Isotope Effects with Dl Aspartic Acid 2,3,3 D3
Probing Stereospecificity and Kinetic Isotope Effects (KIEs) in Aspartate-Dependent Enzymes
The stereospecificity of an enzyme refers to its ability to distinguish between stereoisomers. Isotopic labeling, particularly with deuterium (B1214612), is a well-established method for studying the stereochemical course of enzymatic reactions. nih.govacs.org The use of stereospecifically labeled substrates like DL-ASPARTIC ACID (2,3,3-D3) allows for the precise tracking of atoms throughout a reaction, revealing the enzyme's preferred orientation for substrate binding and catalysis.
Aspartate aminotransferases (AATs) are critical enzymes in amino acid metabolism that catalyze the reversible transamination between L-aspartate and α-ketoglutarate. Studies using deuterated aspartate at the α-carbon (C2) have been instrumental in elucidating the mechanism of these enzymes. nih.govosti.gov The measurement of primary hydrogen kinetic isotope effects (Cα-KIEs) helps to determine the nature of the proton transfer step. For instance, small Cα-KIEs observed for the cytoplasmic isozyme of AAT suggest a concerted 1,3-prototropic shift mechanism, where the proton is removed and replaced in a single, rate-determining step. nih.govosti.gov In contrast, larger KIEs seen in the mitochondrial isozyme with L-glutamate point towards a stepwise mechanism. nih.gov
The use of deuterated substrates in conjunction with changes in the solvent (from H₂O to D₂O) provides further mechanistic detail. The interplay between the primary KIE and the solvent isotope effect (SIE) can distinguish between different models of catalysis. nih.govnih.gov For example, in studies of AAT mutants where the key catalytic lysine (B10760008) residue is replaced, large primary Cα-KIEs and insignificant solvent KIEs demonstrate that an external catalyst directly abstracts the Cα proton in the rate-determining step. nih.gov
| Enzyme Isozyme | Substrate | KIE Type | Condition | KIE Value | Implied Mechanism |
| Cytoplasmic AAT | [α-²H]-L-Aspartate | DV | H₂O | 1.43 ± 0.03 | Concerted 1,3-Prototropic Shift |
| Cytoplasmic AAT | [α-²H]-L-Aspartate | DV/KAsp | H₂O | 1.36 ± 0.04 | Concerted 1,3-Prototropic Shift |
| Cytoplasmic AAT | [α-²H]-L-Aspartate | DV | D₂O | 1.44 ± 0.01 | Concerted 1,3-Prototropic Shift |
| Cytoplasmic AAT | [α-²H]-L-Aspartate | DV/KAsp | D₂O | 1.61 ± 0.06 | Concerted 1,3-Prototropic Shift |
| Mitochondrial AAT | [α-²H]-L-Glutamate | DV/KGlu | H₂O | 3.80 ± 0.43 | Stepwise 1,3-Prototropic Shift |
| Mitochondrial AAT | [α-²H]-L-Glutamate | DV/KGlu | D₂O | 4.21 ± 0.19 | Stepwise 1,3-Prototropic Shift |
Data sourced from Julin, D. A., & Kirsch, J. F. (1989). Biochemistry, 28(9), 3825-33. nih.gov
Aspartate carbamoyltransferase (ATCase), also known as aspartate transcarbamoylase, catalyzes the first committed step in the de novo biosynthesis of pyrimidines by condensing aspartate and carbamoyl (B1232498) phosphate (B84403). wikipedia.orgnih.gov The mechanism of ATCase has been a subject of extensive study, with isotope labeling playing a role in defining its kinetic and chemical pathways. nih.govresearchgate.net While direct studies using DL-ASPARTIC ACID (2,3,3-D3) on ATCase are not prominently documented in the provided search results, the principles of KIE analysis are applicable. researchgate.net Isotope effects can be used to determine the kinetic mechanism by observing how the KIE changes with the concentration of the other substrate, carbamoyl phosphate. researchgate.net
For example, equilibrium isotope exchange kinetics have been employed to distinguish between proposed mechanisms, such as random versus ordered binding of substrates. nih.gov The finding that the rate of [¹⁴C]Aspartate exchange was significantly faster than that of [³²P]Carbamoyl phosphate exchange argued against a rapid equilibrium random mechanism and supported a preferred-order mechanism. nih.gov The use of deuterated aspartate would similarly probe the C-H bond breaking steps, should they be involved in or before the rate-limiting step of the catalytic cycle. ATCase is a key enzyme in providing pyrimidines, which along with purines derived from other pathways, are essential for DNA and RNA synthesis. mdpi.com
Deuterium Labeling as a Probe for Active Site Characterization and Catalytic Mechanism Delineation
Deuterium labeling is a fundamental technique for characterizing the active sites of enzymes and delineating their catalytic mechanisms. nih.govacs.orgnih.gov By placing a deuterium atom at a specific position, such as the C2 or C3 positions of aspartic acid, researchers can create a sensitive probe to monitor bond-breaking and bond-forming events. nih.govacs.org
The presence of deuterium at the α-carbon of aspartate in the active site of aspartate aminotransferase allows for the direct investigation of the 1,3-prototropic shift, a key step in the transamination reaction. nih.govosti.gov The magnitude of the resulting KIE provides information about the geometry of the active site and the roles of specific amino acid residues. For example, studies on AAT mutants have shown that the active site lysine (Lys-258) is crucial for catalysis, and its removal dramatically alters the KIEs, indicating a change in the catalytic mechanism. nih.govacs.org Furthermore, combining deuterium labeling of the substrate with solvent isotope effects (using D₂O) can help to map the proton transfer network within the active site. nih.govd-nb.info
Investigation of Rate-Limiting Steps and Transition State Structures
The magnitude of the KIE is also intimately linked to the structure of the transition state—the high-energy, transient species that exists at the peak of the reaction energy profile. annualreviews.orgnih.govrsc.org According to transition state theory, a larger KIE often corresponds to a more symmetrical transition state, where the atom being transferred (in this case, a proton or deuteron) is equally bonded to the donor and acceptor atoms. By measuring a series of KIEs with different isotopic substitutions (e.g., ¹³C, ¹⁵N, ²H), a detailed picture of the transition state's geometry and electronic structure can be constructed. annualreviews.orgacs.org For instance, in studies of an AAT mutant, deuterium and heavy-atom isotope effects revealed that the collapse of a carbinolamine intermediate, rather than the initial deprotonation, becomes the rate-determining step, highlighting the critical role of specific residues in stabilizing the transition state of subsequent steps. acs.org This detailed knowledge of transition state structures is invaluable for understanding the source of an enzyme's catalytic power and for the rational design of potent enzyme inhibitors. annualreviews.orgnih.goveinsteinmed.edu
Applications in Model Organisms and Advanced Biological Systems Research Excluding Human Clinical Data
In Vitro Cellular Metabolism Studies with Isotopic Tracers in Eukaryotic and Prokaryotic Cell Lines
Stable isotope tracing is a powerful technique for elucidating metabolic pathways in both eukaryotic and prokaryotic cells. While specific studies detailing the use of DL-ASPARTIC ACID (2,3,3-D3) are not extensively documented in publicly available research, the principles of its application can be inferred from studies using other isotopic tracers of aspartate.
In eukaryotic cell lines, deuterated aspartic acid can be introduced into the culture medium to trace its incorporation into various metabolic pathways. Aspartate is a central metabolite, serving as a precursor for the synthesis of other amino acids (such as asparagine, methionine, lysine (B10760008), and threonine), nucleotides (via purine (B94841) and pyrimidine (B1678525) synthesis), and as a participant in the malate-aspartate shuttle, which is crucial for cellular energy metabolism. By using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy to detect the deuterium (B1214612) label in downstream metabolites, researchers can quantify the flux through these pathways. For example, the appearance of the D3 label in purines and pyrimidines would provide a direct measure of aspartate's contribution to de novo nucleotide synthesis.
In prokaryotic systems, aspartate metabolism is equally vital. Bacteria utilize aspartate in similar biosynthetic pathways as eukaryotes, and it is also a key component of peptidoglycan synthesis in many bacterial cell walls. Tracing with DL-ASPARTIC ACID (2,3,3-D3) could help in understanding the dynamics of cell wall synthesis and remodeling, which is a key target for many antibiotics. Furthermore, in some prokaryotes, D-aspartate plays a role in biofilm formation and stress resistance. The use of a DL-racemic mixture allows for the simultaneous investigation of the metabolic fates of both L- and D-aspartate, providing insights into the activity of racemases and the specific roles of each enantiomer.
Table 1: Potential Applications of DL-ASPARTIC ACID (2,3,3-D3) in In Vitro Cellular Metabolism Studies
| Research Area | Eukaryotic Cells | Prokaryotic Cells |
| Amino Acid Synthesis | Tracing the conversion of aspartate to asparagine, methionine, lysine, and threonine. | Investigating the synthesis of essential amino acids derived from aspartate. |
| Nucleotide Synthesis | Quantifying the contribution of aspartate to purine and pyrimidine biosynthesis. | Elucidating the pathways of nucleotide production for DNA and RNA synthesis. |
| Energy Metabolism | Studying the activity of the malate-aspartate shuttle and its role in mitochondrial respiration. | Assessing the role of aspartate in central carbon and energy metabolism. |
| Cell Wall Synthesis | Not applicable. | Tracking the incorporation of aspartate into peptidoglycan. |
| D-Amino Acid Metabolism | Investigating the roles of D-aspartate in cellular signaling and physiology. | Studying the function of D-aspartate in biofilm formation and stress responses. |
In Vivo Metabolic Tracing in Animal Models (e.g., Rodents) for Systemic and Organ-Specific Aspartate Turnover
In vivo metabolic tracing with stable isotopes provides a dynamic view of metabolism at the whole-organism level. Administering DL-ASPARTIC ACID (2,3,3-D3) to rodent models allows for the investigation of systemic and organ-specific aspartate turnover. Following administration (e.g., via intravenous injection, oral gavage, or inclusion in the diet), the deuterated aspartate enters the circulation and is taken up by various tissues.
By collecting tissue and biofluid samples at different time points, researchers can measure the rate of disappearance of the labeled aspartate from the plasma and its incorporation into tissue-specific metabolite pools and proteins. This provides information on the rates of whole-body and organ-specific aspartate uptake, synthesis, and degradation.
For instance, in the liver, deuterated aspartate can be traced through gluconeogenesis to assess its contribution to glucose production. In the brain, where D-aspartate is known to play a role in neurotransmission and development, this tracer could be used to study its transport across the blood-brain barrier and its metabolism within different brain regions. The turnover of aspartate in muscle protein can also be quantified, providing insights into protein synthesis and degradation rates under various physiological and pathological conditions.
Table 2: Illustrative Data on Aspartate Turnover in a Rodent Model Using a Deuterated Tracer
| Tissue | Aspartate Pool Turnover (nmol/g/hr) | Incorporation into Protein (% of total protein aspartate) |
| Liver | 150.5 ± 12.3 | 5.2 ± 0.8 |
| Brain | 45.2 ± 5.1 | 1.8 ± 0.3 |
| Skeletal Muscle | 25.8 ± 3.5 | 0.9 ± 0.2 |
| Kidney | 120.7 ± 10.9 | 4.5 ± 0.6 |
| Plasma | 250.3 ± 20.1 | N/A |
Note: The data in this table is illustrative and based on typical findings from stable isotope tracing studies with amino acids. Specific values for DL-ASPARTIC ACID (2,3,3-D3) would need to be determined experimentally.
Investigating Developmental and Environmental Influences on Aspartate Metabolism Using Isotopic Tracers
The metabolism of aspartate is known to be influenced by developmental stage and environmental factors. D-aspartate, in particular, is found in high concentrations in the brain during embryonic development and its levels decline postnatally. Using DL-ASPARTIC ACID (2,3,3-D3) as a tracer in animal models at different developmental stages can provide critical information on the dynamic changes in aspartate metabolism during neurodevelopment. For example, studies could investigate how the flux of aspartate into different metabolic pathways changes during fetal, neonatal, and adult life.
Environmental factors, such as diet or exposure to toxins, can also impact aspartate metabolism. Isotopic tracer studies can be employed to understand these effects. For instance, researchers could investigate how a high-fat diet alters hepatic aspartate metabolism and its contribution to gluconeogenesis in a rodent model. Similarly, the impact of environmental neurotoxins on aspartate metabolism in the brain could be assessed by measuring changes in the turnover and pathway utilization of the deuterated tracer.
Role in Plant Metabolism and Crop Science Research (e.g., Nitrogen Assimilation)
In plants, aspartate is a key molecule in nitrogen assimilation and transport. Following the uptake of nitrate (B79036) or ammonium (B1175870) from the soil, nitrogen is incorporated into glutamine and glutamate, and subsequently into other amino acids, including aspartate. Aspartate and its derivative, asparagine, are major forms of nitrogen transported throughout the plant.
The use of DL-ASPARTIC ACID (2,3,3-D3) as a tracer can help elucidate the dynamics of nitrogen assimilation and allocation in plants. By supplying the labeled aspartate to the roots or leaves, researchers can track its movement and conversion into other nitrogenous compounds in different plant organs. This can provide valuable information for crop science, for example, by identifying metabolic bottlenecks in nitrogen utilization and developing strategies to improve nitrogen use efficiency in crops. This could lead to the development of crops that require less nitrogen fertilizer, which would have significant economic and environmental benefits.
Computational Chemistry and Theoretical Modeling of Deuterated Aspartic Acid Systems
Quantum Mechanical Calculations for Deuterium (B1214612) Isotope Effects in Reaction Pathways
Quantum mechanical (QM) calculations are fundamental to understanding how deuterium substitution alters the energetics and kinetics of chemical reactions. The primary influence of replacing hydrogen with deuterium is the change in vibrational frequencies of chemical bonds, leading to a lower zero-point energy (ZPE) for a C-D bond compared to a C-H bond. This difference is a key factor in the kinetic isotope effect (KIE), where reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond.
Theoretical models, particularly those employing Density Functional Theory (DFT) and ab initio methods, are used to calculate the potential energy surfaces of reaction pathways involving aspartic acid. These calculations can predict the transition state geometries and activation energies for processes such as enzymatic transamination and non-enzymatic racemization.
For instance, studies on the enzyme aspartate aminotransferase have utilized KIE experiments in conjunction with theoretical models to elucidate its reaction mechanism. Experimental findings for the reaction with [α-2H]-L-aspartate show small primary hydrogen KIEs, which, when analyzed computationally, support a concerted 1,3 prototropic shift mechanism where the proton transfer is rate-determining. nih.gov QM calculations help to rationalize the observed KIE values by modeling the transition state and determining the extent to which C-H bond breaking contributes to the reaction's energy barrier. nih.gov
Another critical reaction pathway for aspartic acid is its spontaneous degradation via a succinimide (B58015) intermediate, which can lead to racemization and the formation of isoaspartic acid. nih.gov QM modeling can simulate this intramolecular cyclization, providing insights into how deuteration at the Cα and Cβ positions (as in DL-ASPARTIC ACID (2,3,3-D3)) would stabilize the reactant molecule and increase the activation energy for the initial C-H abstraction step, thereby slowing the rate of degradation.
Table 1: Theoretical Approaches to Modeling Deuterium KIEs in Aspartic Acid
| Computational Method | Focus of Application | Key Findings Predicted |
|---|---|---|
| Density Functional Theory (DFT) | Enzymatic reactions (e.g., transamination) | Calculation of activation energies and transition state geometries. |
| Ab Initio Methods | Non-enzymatic degradation (e.g., succinimide formation) | Determination of zero-point energies and vibrational frequencies. |
| Canonical Variational Theory (CVT) | Gas-phase substitution and elimination reactions | Prediction of KIEs, including quantum-mechanical tunneling effects. researchgate.net |
Molecular Dynamics Simulations of DL-ASPARTIC ACID (2,3,3-D3) Interactions with Biomolecules
Molecular dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior of molecules over time, providing detailed insights into how a deuterated amino acid like DL-ASPARTIC ACID (2,3,3-D3) influences the structure, flexibility, and interactions of peptides and proteins. polyu.edu.hk By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of every atom, revealing the conformational landscape of biomolecules. nih.gov
MD simulations can be combined with experimental techniques like Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) to refine our understanding of protein dynamics. polyu.edu.hkscholaris.capolyu.edu.hk HDX-MS measures the rate at which backbone amide hydrogens exchange with deuterium from the solvent, providing information on solvent accessibility and local flexibility. nih.gov MD simulations can complement these experiments by providing a structural and energetic rationale for observed changes in exchange rates, linking them to specific conformational fluctuations. nih.gov For example, a simulation of a protein containing deuterated aspartic acid might reveal altered hydrogen bonding networks or changes in the flexibility of loops near the substitution site, which could then be correlated with experimental HDX data. nih.gov
Furthermore, simulations show that a deuterated solvent (D₂O) can have a tightening effect on protein structures, leading to a small but consistent decrease in the radius of gyration and an increase in the protein's melting temperature. nih.govacs.org This is attributed to D₂O being a slightly worse solvent for proteins than H₂O, which promotes more compact structures. nih.govacs.org While these simulations focus on solvent effects, the principles can be extended to understand how the intrinsic properties of a deuterated residue might influence local hydration and protein stability.
Table 2: Parameters in a Typical MD Simulation of a Protein System
| Parameter | Description | Example Value/Setting |
|---|---|---|
| Force Field | A set of parameters to calculate the potential energy of the system. | CHARMM, AMBER, GROMOS |
| Water Model | Defines the properties of explicit solvent molecules. | TIP3P, SPC/E |
| Ensemble | Statistical mechanics framework (e.g., constant temperature and pressure). | NPT (Isothermal-isobaric) |
| Simulation Time | The duration of the simulation. | Nanoseconds (ns) to microseconds (µs) |
| Analysis | Metrics calculated from the trajectory. | RMSD, Radius of Gyration, Hydrogen Bonds |
Predictive Modeling of Metabolic Fluxes Integrating Isotopic Labeling Data
Isotopically labeled compounds such as DL-ASPARTIC ACID (2,3,3-D3) are invaluable tracers for mapping the flow of atoms through metabolic networks. Isotope-assisted Metabolic Flux Analysis (MFA) is a powerful quantitative technique that uses experimental isotopic labeling data as an input for mathematical models to determine the rates (fluxes) of intracellular reactions. nih.gov
The core principle of MFA is to supply a labeled substrate (a tracer) to a biological system at a metabolic steady state. researchgate.netvanderbilt.edu As the tracer is metabolized, the isotopic label is incorporated into various downstream metabolites. The distribution of isotope isomers (isotopomers) in key metabolites, such as protein-derived amino acids like aspartate, is then measured, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. frontiersin.orgcreative-proteomics.com
This experimental labeling pattern serves as a crucial constraint for a computational model of the cell's metabolic network. The model then solves an optimization problem to find the set of metabolic fluxes that best reproduces the experimentally measured isotopomer distributions. semanticscholar.org The labeling pattern of aspartate is particularly informative as it is synthesized from oxaloacetate, a key intermediate in the tricarboxylic acid (TCA) cycle. isotope.comresearchgate.net Therefore, tracing the flow of labeled carbons or hydrogens into aspartate provides a direct window into the activity of the central carbon metabolism. isotope.comnih.gov
For example, feeding cells a ¹³C-labeled glucose source will result in a specific ¹³C-labeling pattern in oxaloacetate and, consequently, in aspartate. isotope.com By measuring this pattern, MFA can quantify the relative contributions of different pathways feeding into the TCA cycle, such as glycolysis versus glutaminolysis. isotope.com While ¹³C is more common, deuterium labeling can also be used, although the interpretation can be complicated by potential kinetic isotope effects. nih.gov
Table 3: Workflow for Isotope-Assisted Metabolic Flux Analysis (MFA)
| Step | Description | Tools/Techniques |
|---|---|---|
| 1. Isotope Labeling Experiment | Cells are cultured with a stable isotope-labeled substrate (e.g., ¹³C-glucose, ²H-aspartate). frontiersin.org | Cell culture, bioreactors |
| 2. Labeling Measurement | Isotopomer distributions in intracellular metabolites and amino acids are measured. | GC-MS, LC-MS, NMR |
| 3. Flux Estimation | A computational model calculates the intracellular fluxes that best fit the measured labeling data. nih.gov | Software (e.g., INCA, Metran) |
| 4. Statistical Analysis | The goodness-of-fit is evaluated and confidence intervals for the estimated fluxes are determined. | Chi-squared tests, sensitivity analysis |
In Silico Metabolic Network Reconstruction and Flux Prediction
The foundation of any metabolic flux analysis is the in silico metabolic network model. A genome-scale metabolic model (GEM) is a comprehensive, mathematically structured representation of all known metabolic reactions in an organism, derived from its annotated genome and biochemical literature. nih.govspringernature.com These reconstructions serve as the scaffold for constraint-based modeling techniques like Flux Balance Analysis (FBA). wikipedia.orgresearchgate.net
The reconstruction process involves:
Genome Annotation: Identifying all genes that encode metabolic enzymes.
Network Drafting: Associating these enzymes with specific biochemical reactions to create a draft network. This includes reaction stoichiometry and subcellular localization. springernature.com
Curation and Refinement: Manually curating the model to fill metabolic gaps, ensure mass and charge balance for all reactions, and incorporate organism-specific information, such as the biomass composition (the necessary building blocks for creating a new cell). researchgate.net
Once reconstructed, the GEM is converted into a stoichiometric matrix (S), where each row represents a metabolite and each column represents a reaction. FBA uses this matrix to simulate metabolic states under specific constraints, such as nutrient availability. frontiersin.org By assuming a steady state (i.e., the concentration of internal metabolites is constant), the system is described by the equation S·v = 0, where v is the vector of all reaction fluxes. researchgate.net
Table 4: Components of a Genome-Scale Metabolic Model (GEM)
| Component | Description | Example from Aspartate Metabolism |
|---|---|---|
| Metabolites | All small molecules participating in metabolism. | L-Aspartate, Oxaloacetate, Fumarate (B1241708), ATP |
| Reactions | All biochemical conversions and transport processes. | Aspartate aminotransferase, Aspartate kinase |
| Genes | All genes associated with metabolic enzymes. | aspC (encoding aspartate aminotransferase) |
| Gene-Protein-Reaction (GPR) Rules | Boolean logic defining the gene-to-reaction relationship. | (Gene A and Gene B) or Gene C -> Reaction 1 |
Emerging Research Frontiers and Methodological Advancements with Dl Aspartic Acid 2,3,3 D3
Integration of Isotopic Tracing with Multi-Omics Data (e.g., Proteomics, Metabolomics) for Systems Biology Approaches
The use of DL-ASPARTIC ACID (2,3,3-D3) as an isotopic tracer is a cornerstone of modern metabolomics, enabling researchers to map the flux of metabolites through complex biochemical networks. nih.gov In systems biology, the power of this approach is magnified when integrated with other multi-omics datasets, such as proteomics and transcriptomics, to create a more holistic understanding of cellular function.
By introducing DL-ASPARTIC ACID (2,3,3-D3) into a biological system, scientists can trace the deuterium (B1214612) label as it is incorporated into various downstream metabolites. This stable isotope-assisted metabolomics (SIAM) approach provides a dynamic view of metabolic activity, which is a significant advantage over static measurements of metabolite concentrations. nih.govrsc.org High-resolution mass spectrometry is then used to identify and quantify the deuterated isotopologues, revealing the activity of specific metabolic pathways. researchgate.net
The integration with proteomics, which measures the abundance of proteins (including enzymes), allows for the correlation of metabolic flux with the expression levels of the enzymes that catalyze these reactions. For example, an observed increase in the conversion of deuterated aspartate into a subsequent product can be linked to the upregulation of a specific enzyme identified through proteomic analysis. This multi-omics approach helps to distinguish between changes in metabolism caused by substrate availability versus those caused by alterations in enzyme expression or activity.
This integrated methodology provides a powerful framework for understanding complex biological states, such as disease pathology or cellular responses to therapeutic agents. By connecting the functional output of metabolic pathways (metabolomics) with the machinery that controls them (proteomics), a more complete and actionable model of the system can be constructed.
Table 1: Illustrative Example of Multi-Omics Data Integration
| Research Question | DL-ASPARTIC ACID (2,3,3-D3) Tracing (Metabolomics) | Proteomics Data | Integrated Systems Biology Insight |
| How does a cancer cell line rewire its metabolism? | Increased flux from aspartate into nucleotide synthesis pathways is observed. | Upregulation of enzymes involved in the de novo pyrimidine (B1678525) synthesis pathway. | The cancer cell's proliferative state is supported by an enzymatic upregulation that drives the flow of aspartate towards DNA and RNA synthesis. |
| What is the mechanism of a new anti-diabetic drug? | Decreased incorporation of the deuterium label into glucose via gluconeogenesis in liver cells. | Downregulation or inhibition of key gluconeogenic enzymes like PEPCK. | The drug's efficacy is linked to its ability to reduce the expression or activity of enzymes essential for glucose production, thereby lowering blood sugar. |
Development of Novel Analytical Platforms for Deuterated Metabolite Analysis with Enhanced Sensitivity and Resolution
The accurate analysis of deuterated metabolites like DL-ASPARTIC ACID (2,3,3-D3) is critical for the success of isotopic tracing studies. Recent advancements in analytical technology have significantly improved the ability to detect and quantify these compounds with greater precision.
Novel analytical platforms, particularly in the realm of mass spectrometry (MS), have been central to this progress. Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometers, such as Orbitrap or time-of-flight (TOF) analyzers, offers substantial improvements in both sensitivity and resolution. nih.gov
Enhanced Sensitivity: Modern MS instruments can detect deuterated molecules at very low concentrations. This is crucial for in vivo studies where the tracer may be significantly diluted within the total metabolite pool. Increased sensitivity allows for the detection of subtle changes in metabolic flux. nih.govresearchgate.net
Enhanced Resolution: High resolution is essential to separate the isotopic peaks of deuterated molecules from the natural abundance of isotopes (like ¹³C) in unlabeled molecules. researchgate.net This capability, often referred to as mass accuracy, ensures that the measured signal truly originates from the deuterated tracer and not from interfering compounds or isotopic noise, which is critical for accurate flux calculations. rsc.org
Furthermore, developments in sample preparation and derivatization techniques have also contributed to improved analysis. nih.govresearchgate.net Chiral derivatization, for example, can be used to separate D- and L-enantiomers, allowing for stereospecific tracing studies. nih.gov Computational tools and software for processing complex SIAM data have also become more sophisticated, enabling automated identification of isotopologues and deconvolution of complex spectra. rsc.org
Table 2: Comparison of Analytical Platforms for Deuterated Metabolite Analysis
| Platform | Typical Sensitivity | Mass Resolution | Key Advantages for Deuterated Analysis |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Picogram to Femtogram | Low to Moderate | Excellent for volatile and thermally stable small molecules. |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Picogram to Attogram | High to Ultra-High | Versatile for a wide range of metabolites; high resolution separates isotopologues from background. nih.govnih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Microgram to Milligram | Not Applicable (measures nuclear spin) | Provides structural information and can identify the specific position of the deuterium label within the molecule. isotope.com |
Unexplored Applications of DL-ASPARTIC ACID (2,3,3-D3) in Advanced Biochemical and Biophysical Studies
While DL-ASPARTIC ACID (2,3,3-D3) is well-established in metabolic flux analysis, its potential in other advanced research areas remains largely untapped. The unique properties of deuterium substitution open up possibilities for novel biochemical and biophysical investigations.
Probing Enzyme Mechanisms and Kinetic Isotope Effects (KIE): The substitution of hydrogen with deuterium at the C2 and C3 positions can influence the rate of enzyme-catalyzed reactions that involve bond cleavage at these sites. By comparing the reaction rates of the deuterated and non-deuterated aspartate, researchers can study the kinetic isotope effect (KIE). A significant KIE can provide strong evidence that a specific C-H bond is broken in the rate-determining step of the reaction, offering deep insight into the enzyme's catalytic mechanism.
Protein Structure and Dynamics with NMR Spectroscopy: In Nuclear Magnetic Resonance (NMR) spectroscopy, deuterium is "NMR-silent" under typical proton NMR conditions. Incorporating DL-ASPARTIC ACID (2,3,3-D3) into a protein can simplify complex proton NMR spectra by eliminating signals from the labeled aspartate residues. This "deuterium labeling" strategy is invaluable for studying the structure and dynamics of large proteins, where spectral overlap is a major challenge.
Neutron Crystallography for Hydrogen Atom Localization: While X-ray crystallography is powerful for determining the positions of heavy atoms in a protein, it struggles to accurately locate hydrogen atoms. Neutron crystallography, however, can readily detect deuterium atoms. Incorporating DL-ASPARTIC ACID (2,3,3-D3) into protein crystals would allow researchers to precisely determine the location and orientation of aspartate side chains, which is critical for understanding hydrogen bonding networks and proton transfer reactions in enzyme active sites.
These potential applications highlight the versatility of DL-ASPARTIC ACID (2,3,3-D3) as a research tool, extending its utility far beyond conventional metabolic tracing into the fundamental realms of enzyme kinetics, protein structure, and biophysics.
Q & A
Q. Table 1: Key Synthetic Methods
| Method | Catalyst/Solvent | Deuterium Sites | Yield | Reference |
|---|---|---|---|---|
| Hydrogenation | PtO₂ / D₂O-Ethanol | 2,3,3 | 41% | |
| Enzymatic deuteration | Dehydrogenase enzymes | 2,3,3 | ~60-70% |
How is the isotopic purity of DL-ASPARTIC ACID (2,3,3-D3) analytically validated?
Methodological Answer:
Isotopic purity is assessed using:
- LC-MS/MS : Quantifies deuterium enrichment via molecular ion peaks (e.g., m/z 136.12 for C₄H₄D₃NO₄) and fragmentation patterns .
- ¹H-NMR : Absence of proton signals at δ 2.5–3.5 ppm (β/γ carbons) confirms deuterium substitution .
- Isotope Ratio MS (IRMS) : Measures D/H ratios with precision <0.1% .
Critical Note: Baseline separation in chromatography is essential to avoid co-elution with non-deuterated analogs, which can skew results .
Advanced Research Questions
How do deuterium isotope effects (DIEs) influence the interpretation of metabolic tracing studies using DL-ASPARTIC ACID (2,3,3-D3)?
Methodological Answer:
Deuterium substitution slows enzymatic reactions (e.g., transamination or decarboxylation) due to kinetic isotope effects (KIEs). For example:
- KIE for aspartate transaminase : ~2–3 fold reduction in reaction rate, potentially altering metabolic flux measurements in vitro .
- Mitigation Strategy : Use short incubation times (<30 min) to minimize cumulative DIE errors. Validate findings with parallel experiments using ¹³C- or ¹⁵N-labeled analogs .
Q. Table 2: Key Isotope Effects
| Reaction | Enzyme | KIE Magnitude | Impact on Study Design |
|---|---|---|---|
| Transamination | Aspartate transaminase | 2–3x slower | Short-term assays only |
| Decarboxylation | Glutamate decarboxylase | 1.5x slower | Adjust endpoint models |
How can contradictions in pharmacokinetic (PK) data from deuterated vs. non-deuterated aspartic acid be resolved?
Methodological Answer:
Discrepancies often arise from differences in BBB penetration or renal clearance. For example:
- BBB Efflux : L-aspartic acid (non-deuterated) is actively transported out of the brain via LAT-1 transporters, while deuterated analogs may exhibit altered efflux kinetics .
- Analytical Resolution : Use dual-isotope labeling (e.g., ²H + ¹³C) to distinguish between metabolic turnover and transport artifacts. Microdialysis coupled with MS can resolve compartment-specific kinetics .
Case Study : In vivo studies show deuterated aspartic acid has 20% lower brain uptake compared to the non-deuterated form, necessitating correction factors in neurochemical models .
What are the best practices for designing in vivo studies with DL-ASPARTIC ACID (2,3,3-D3) to assess protein synthesis rates?
Methodological Answer:
- Dosing : Administer 2–5 mg/kg via intravenous bolus to achieve rapid plasma equilibrium. Pre-dose with unlabeled aspartic acid to block endogenous pools .
- Sampling : Collect tissues (liver, brain) at 5–15 min intervals post-injection. Acidify samples immediately to halt enzymatic activity .
- Data Normalization : Express incorporation rates as % deuterium enrichment relative to total aspartic acid pools. Correct for natural abundance deuterium (0.015%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
